molecular formula C21H14ClF6NO B2818948 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine CAS No. 339106-64-8

3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine

Cat. No. B2818948
CAS RN: 339106-64-8
M. Wt: 445.79
InChI Key: AKVIBDCRVYWNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reaction . The methoxyphenyl group could be added using a Friedel-Crafts alkylation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions. The trifluoromethyl group is generally considered to be inert, but under certain conditions might be involved in reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    A study by Bradiaková et al. (2009) outlines the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process, demonstrating the versatility of trifluoromethyl-substituted pyridines in chemical synthesis. This work highlights the chemical reactivity of such compounds, offering a pathway to various heterocyclic derivatives with potential applications in materials science and pharmaceuticals (Bradiaková et al., 2009).

  • Crystal Structure Analysis

    Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including compounds with trifluoromethyl groups, delves into the structural aspects of these chemicals. Such studies are crucial for understanding the molecular geometry and potential binding interactions of trifluoromethyl-substituted pyridines in biological systems (Swamy et al., 2013).

Potential Applications

  • Biological Activity

    Yu et al. (2006) explored the bioactivity of novel (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl-containing acrylate and acrylonitrile derivatives. One derivative exhibited broad-spectrum fungicidal activity, suggesting applications of trifluoromethyl-substituted pyridines in agriculture for disease control (Yu et al., 2006).

  • Glycine Transporter 1 Inhibition

    A study by Yamamoto et al. (2016) identified a compound with a trifluoromethyl group as a potent glycine transporter 1 inhibitor. This finding indicates potential therapeutic applications in neurological disorders, showcasing the importance of trifluoromethyl-substituted pyridines in medicinal chemistry (Yamamoto et al., 2016).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF6NO/c22-18-10-16(21(26,27)28)11-29-19(18)9-13-4-6-17(7-5-13)30-12-14-2-1-3-15(8-14)20(23,24)25/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIBDCRVYWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine

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